molecular formula C9H11BrO3 B1606720 1-Bromo-2,4,5-trimethoxybenzene CAS No. 20129-11-7

1-Bromo-2,4,5-trimethoxybenzene

Cat. No.: B1606720
CAS No.: 20129-11-7
M. Wt: 247.09 g/mol
InChI Key: SFEPXIIFUHNCDO-UHFFFAOYSA-N
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Description

1-Bromo-2,4,5-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3. It is characterized by a benzene ring substituted with three methoxy groups and one bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4,5-trimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,4,5-trimethoxytoluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography ensures the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4,5-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed:

    Nucleophilic Substitution: 2,4,5-trimethoxyaniline.

    Oxidation: 2,4,5-trimethoxybenzoic acid.

    Reduction: 2,4,5-trimethoxybenzene.

Scientific Research Applications

1-Bromo-2,4,5-trimethoxybenzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-2,4,5-trimethoxybenzene exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-Bromo-3,4,5-trimethoxybenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    1-Chloro-2,4,5-trimethoxybenzene: Chlorine substitution instead of bromine, leading to different chemical properties and reactivity.

    2,4,5-Trimethoxybenzaldehyde: Lacks the bromine atom, used in different synthetic pathways.

Uniqueness: 1-Bromo-2,4,5-trimethoxybenzene is unique due to the specific positioning of its substituents, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its bromine atom provides a versatile handle for further functionalization, distinguishing it from its analogs.

Properties

IUPAC Name

1-bromo-2,4,5-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEPXIIFUHNCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301452
Record name 1-bromo-2,4,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20129-11-7
Record name 20129-11-7
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Record name 1-bromo-2,4,5-trimethoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,4,5-trimethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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